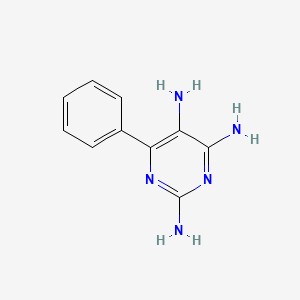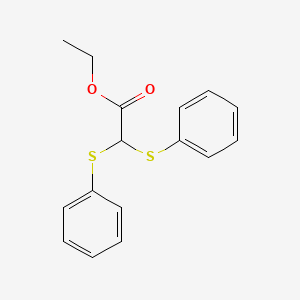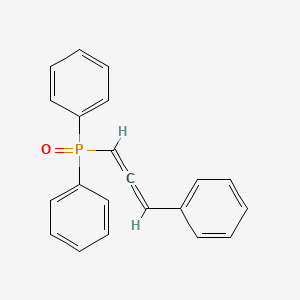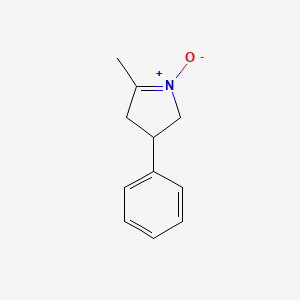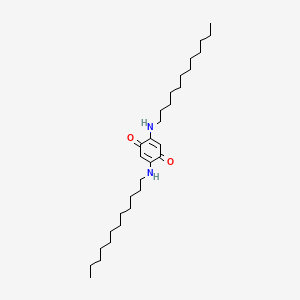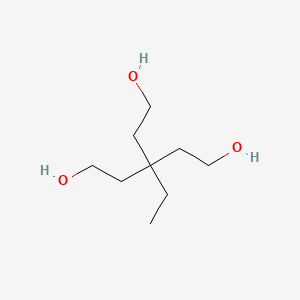![molecular formula C8H14 B14714500 (1R,7R)-Bicyclo[5.1.0]octane CAS No. 21370-66-1](/img/structure/B14714500.png)
(1R,7R)-Bicyclo[5.1.0]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,7R)-Bicyclo[510]octane is a bicyclic organic compound characterized by its unique structure, which consists of two fused rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7R)-Bicyclo[5.1.0]octane can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates has been reported . This method allows for the preparation of enantiomerically pure compounds.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would be applied to produce this compound in significant quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,7R)-Bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation is a common substitution reaction for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
(1R,7R)-Bicyclo[5.1.0]octane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies of reaction mechanisms.
Biology: Its derivatives are explored for potential biological activity and as probes for studying biological systems.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (1R,7R)-Bicyclo[5.1.0]octane exerts its effects depends on its specific application. In chemical reactions, its unique structure allows for selective interactions with reagents and catalysts. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,7S)-3,5,8-Trioxabicyclo[5.1.0]octane: This compound has a similar bicyclic structure but includes oxygen atoms in the rings.
(1R,7S)-4,4-Dimethyl-3,5,8-Trioxabicyclo[5.1.0]octane: Another related compound with additional methyl groups and oxygen atoms.
Uniqueness
(1R,7R)-Bicyclo[5.1.0]octane is unique due to its specific stereochemistry and the absence of heteroatoms in its structure, which can influence its reactivity and applications compared to similar compounds.
Propriétés
Numéro CAS |
21370-66-1 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
(1R,7R)-bicyclo[5.1.0]octane |
InChI |
InChI=1S/C8H14/c1-2-4-7-6-8(7)5-3-1/h7-8H,1-6H2/t7-,8-/m1/s1 |
Clé InChI |
AKHMHYGTZRJYBS-HTQZYQBOSA-N |
SMILES isomérique |
C1CC[C@@H]2C[C@H]2CC1 |
SMILES canonique |
C1CCC2CC2CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


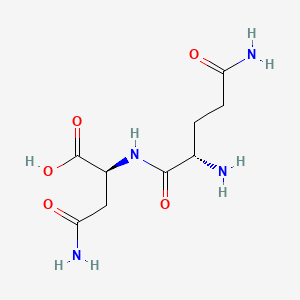
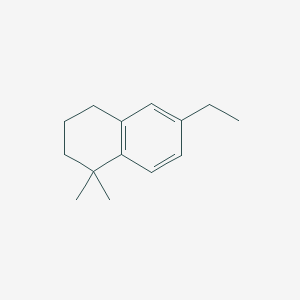
diphenyl-lambda~5~-phosphane](/img/structure/B14714432.png)

